molecular formula C11H12N2O3 B025812 Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 104295-62-7

Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B025812
CAS No.: 104295-62-7
M. Wt: 220.22 g/mol
InChI Key: RMIOHJSPVQALON-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate (CAS: 104295-62-7) is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. This compound features a pyrazole core substituted with a furan ring and an ester functional group, a structure recognized for its significant pharmacological potential. Research Applications and Value: The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. This specific derivative serves as a versatile building block for the synthesis of novel compounds with potential applications as: - Androgen Receptor Modulators: This compound is relevant in the research of hormone receptor-targeting therapeutics . - Biocides and Agrochemicals: Pyrazole derivatives are explored for use in pesticides and herbicides, leveraging their heterocyclic framework . - Pharmacologically Active Agents: Pyrazole-based structures are found in compounds with demonstrated anti-inflammatory, antibacterial, anticancer, and antidepressant activities, making this ester a key precursor in exploring new therapeutic entities . Handling and Safety: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Datasheet (SDS) for detailed handling information. Research should be conducted by qualified professionals in a laboratory setting.

Properties

IUPAC Name

ethyl 5-(furan-2-yl)-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-15-11(14)9-7-8(12-13(9)2)10-5-4-6-16-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIOHJSPVQALON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428777
Record name Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104295-62-7
Record name Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The mechanism proceeds through enolization of the β-ketoester, followed by nucleophilic addition of hydrazine to the carbonyl group. Acid catalysis (e.g., acetic acid) accelerates imine formation, while elevated temperatures (80–100°C) drive dehydration to yield the aromatic pyrazole core. Optimized conditions reported in the literature include:

ParameterOptimal RangeImpact on Yield
SolventEthanol85–90% yield
Temperature80°C, refluxCompletes in 6–8 hours
CatalystAcetic acid (10 mol%)Reduces side products

Notably, substituting ethanol with acetonitrile or dimethylformamide (DMF) decreases yields due to poor solubility of intermediates.

Multi-Component One-Pot Synthesis

Recent advances leverage multi-component reactions (MCRs) to streamline synthesis. A four-component system employing furan-2-carbaldehyde, ethyl acetoacetate, methylhydrazine, and malononitrile in the presence of InCl₃ (20 mol%) under ultrasound irradiation achieves 92% yield in 20 minutes.

Role of Catalysts and Ultrasound

Indium(III) chloride facilitates Knoevenagel condensation between furan-2-carbaldehyde and malononitrile, followed by Michael addition to the hydrazine-β-ketoester adduct. Ultrasound irradiation enhances mass transfer, reducing reaction time from hours to minutes. Comparative studies show:

CatalystSolventTime (min)Yield (%)
InCl₃50% EtOH2092
FeCl₃50% EtOH3078
None50% EtOH12045

This method aligns with green chemistry principles by minimizing waste and energy consumption.

Vilsmeier-Haack Formylation Pathway

An alternative route involves formylation of hydrazone intermediates using the Vilsmeier-Haack reagent (POCl₃/DMF). For example, treatment of 2-(furan-2-ylmethylene)malononitrile with methylhydrazine forms a hydrazone, which undergoes cyclization in DMF/POCl₃ to yield the pyrazole ester.

Critical Reaction Parameters

  • Temperature : Formylation occurs optimally at 0–5°C to prevent decomposition of the electrophilic intermediate.

  • Stoichiometry : A 1:1 ratio of hydrazone to POCl₃ ensures complete conversion, as excess reagent promotes side reactions.

  • Workup : Quenching with ice water precipitates the product, which is purified via recrystallization (ethanol/water).

This method is particularly advantageous for introducing electron-withdrawing groups but requires careful handling of corrosive reagents.

Industrial-Scale Production Techniques

Industrial protocols emphasize continuous flow reactors to enhance reproducibility and safety. A patented method employs a tubular reactor with staggered mixing zones for sequential addition of reactants, achieving 88% yield at 100 g/hour throughput. Key advantages include:

  • Temperature Control : Precise maintenance at 75°C prevents exothermic runaway.

  • Catalyst Recycling : Immobilized InCl₃ on silica gel reduces catalyst loading by 40%.

Comparative Analysis of Methodologies

The table below contrasts the efficiency, scalability, and practicality of major synthesis routes:

MethodYield (%)TimeScalabilityCost Efficiency
Cyclocondensation85–906–8 hoursModerateHigh
Multi-Component MCR9220 minutesHighModerate
Vilsmeier-Haack784 hoursLowLow
Continuous Flow881 hourHighHigh

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate, exhibit significant anticancer properties. Research published in journals focusing on medicinal chemistry highlights its potential in inhibiting tumor growth and inducing apoptosis in cancer cells. The compound's ability to interact with specific biological targets makes it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that pyrazole derivatives can modulate inflammatory pathways, providing a basis for their use in treating conditions such as arthritis and other inflammatory diseases. The furan moiety is believed to enhance the bioactivity of the pyrazole core, contributing to its therapeutic effects .

Agrochemicals

Pesticide Development
this compound has been explored for its applications in agrochemicals, particularly as a pesticide. Its structural features allow it to act as a potent insecticide against various agricultural pests. Experimental data suggest that it can disrupt the biological functions of target pests, leading to effective pest management solutions .

Herbicide Potential
In addition to insecticidal properties, this compound has been investigated for herbicidal applications. Its mechanism of action may involve the inhibition of specific enzymes crucial for plant growth, making it a candidate for further research in herbicide formulation .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure allows for improved interaction within polymer systems, potentially leading to advanced materials with tailored properties .

Nanocomposites
Research into nanocomposite materials utilizing this compound indicates promising results in creating materials with enhanced electrical and thermal conductivity. These composites could find applications in electronics and energy storage devices, where performance and efficiency are critical .

Summary Table of Applications

Field Application Research Findings
Medicinal ChemistryAnticancer activityInhibits tumor growth; induces apoptosis
Anti-inflammatory propertiesModulates inflammatory pathways
AgrochemicalsPesticide developmentEffective against agricultural pests
Herbicide potentialInhibits specific enzymes crucial for plant growth
Materials SciencePolymer chemistryEnhances thermal stability and mechanical strength
NanocompositesImproves electrical and thermal conductivity

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Pesticide Efficacy

In agricultural trials, this compound demonstrated significant efficacy against common pests such as aphids and spider mites. The study reported a reduction in pest populations by over 80% within two weeks of application.

Case Study 3: Polymer Enhancement

Research conducted on polymer composites incorporating this compound showed an increase in thermal degradation temperature by approximately 30°C compared to standard polymers. This enhancement suggests potential applications in high-temperature environments.

Mechanism of Action

The mechanism of action of Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazole Carboxylates

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Melting Point/°C Key Applications References
Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate 1-Me, 3-furan-2-yl, 5-COOEt C₁₁H₁₂N₂O₃ 57–58 Intermediate for sulfonamide derivatives, NLRP3 inhibitors
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate 1-CH₂COPh, 3-Cl-Ph, 5-COOEt C₂₁H₁₈ClN₂O₃ Not reported Antimicrobial studies
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 5-F-4-MeO-Ph, 3-COOEt C₁₃H₁₃FN₂O₃ Not reported Pharmaceutical intermediate
Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate 1-Me, 3-CH₂OH, 5-COOEt C₈H₁₂N₂O₃ Not reported Building block for hydrophilic derivatives
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole fusion, 4-Cl-Ph, 4-F-Ph C₂₂H₁₆ClFN₃O₂S Not reported Crystallography studies
Key Observations :
  • Electronic Effects : The furan-2-yl group in the target compound introduces electron-rich aromaticity, enhancing reactivity in electrophilic substitutions compared to halogenated analogs (e.g., 4-chlorophenyl in ).
  • Functional Group Reactivity : The hydroxymethyl analog () offers a site for further functionalization (e.g., esterification), whereas the chlorocarbonyl derivative () is reactive toward nucleophiles.

Comparison with Analogs :

  • Naphthofuran-containing pyrazoles () require multi-step synthesis due to the bulky naphtho[2,1-b]furan-2-yl group, complicating purification.
  • Thiazole-fused derivatives () necessitate heterocyclic condensation, increasing reaction complexity.

Crystallographic and Structural Insights

  • Hydrogen Bonding : The ethyl carboxylate group in the target compound participates in intermolecular hydrogen bonds, stabilizing crystal packing .
  • Puckering Analysis: Pyrazole rings in analogs like exhibit non-planar puckering, quantified using Cremer-Pople parameters .

Biological Activity

Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 104295-62-7) is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring and a pyrazole ring, along with an ester functional group. This unique combination contributes to its diverse biological properties. The molecular formula of the compound is C11H12N2O2C_{11}H_{12}N_2O_2 .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
  • Receptor Modulation : The furan and pyrazole rings can interact with specific receptors, potentially modulating their activity and influencing cellular signaling pathways.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing the active carboxylic acid form that can further interact with biological targets .

Biological Activities

Research indicates that this compound possesses several significant biological activities:

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. It has potential applications as a bioactive molecule in the development of antimicrobial agents .

Anti-inflammatory Activity

Studies have reported that derivatives of pyrazole compounds exhibit anti-inflammatory effects. This compound is part of this class, demonstrating inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Table 1 summarizes some key findings related to its anticancer activity:

Cell Line IC50 (µM) Activity
MCF712.50Moderate cytotoxicity
A54926.00Significant growth inhibition
HepG20.71High antiproliferative effect

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives and assessed their biological activities against different cancer cell lines. Some derivatives exhibited IC50 values as low as 0.08 µM against NCI-H460 cells, indicating potent antitumor activity .
  • Analgesic and Anti-inflammatory Properties : Another study highlighted the analgesic effects of pyrazole derivatives, showing that certain compounds had superior anti-inflammatory activity compared to established drugs like celecoxib .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate?

The compound can be synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, furan derivatives, and hydrazine precursors can undergo cyclization under basic or acidic conditions. A related pyrazole carboxylate synthesis involved cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis to yield the carboxylic acid derivative . Optimize reaction conditions (temperature, solvent, catalyst) to enhance yield and purity. Characterization via 1^1H NMR, IR, and mass spectrometry is critical to confirm structure .

Q. What safety protocols should be followed when handling this compound?

While the compound is classified as non-hazardous, standard laboratory precautions apply:

  • Use personal protective equipment (PPE) including gloves, safety goggles, and lab coats .
  • Store in a tightly sealed container at 0–8°C in a dry, well-ventilated area away from incompatible substances .
  • In case of accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical advice .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • 1^1H/13^{13}C NMR : To confirm substituent positions and purity. For example, pyrazole protons typically resonate at δ 6.5–8.5 ppm .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) .
  • Elemental Analysis : Validate purity ≥98% .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. Use programs like SHELXL for refinement and SHELXS/SHELXD for structure solution . Key steps:

  • Grow high-quality crystals via slow evaporation or diffusion methods.
  • Collect diffraction data (e.g., Cu-Kα radiation) and analyze hydrogen-bonding patterns using graph set analysis (e.g., Etter’s rules) .
  • Validate geometry with tools like PLATON to check for disorders or twinning .

Q. What computational strategies complement experimental data for studying electronic properties?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict vibrational frequencies and compare with experimental IR/Raman data .
  • Molecular Electrostatic Potential (MEP) Maps : Identify reactive sites for electrophilic/nucleophilic attacks .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, H-bonding) from crystallographic data .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

  • Cross-Validation : Compare experimental bond lengths/angles (from XRD) with DFT-optimized geometries .
  • Dynamic Effects : Account for temperature-dependent conformational changes (e.g., rotameric equilibria in solution vs. solid state).
  • Multi-Technique Approach : Use 15^{15}N NMR or solid-state NMR to probe environments not visible in XRD .

Q. What strategies are effective for functionalizing this compound to study bioactivity?

  • Sulfonylation : React with sulfonyl chlorides (e.g., ethyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate) to introduce sulfonamide groups for biological screening .
  • Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid under basic conditions (e.g., NaOH/EtOH) for salt formation or conjugation .
  • Heterocycle Fusion : Modify the pyrazole core via cycloaddition or cross-coupling reactions to generate fused derivatives (e.g., thiazole or imidazole hybrids) .

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